(R)-3-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid
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Overview
Description
®-3-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyl group, and a methoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis of the compound. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the amino group can result in the formation of an amine.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
In biology, this compound is studied for its potential role in various biochemical pathways. It can be used as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, ®-3-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-hydroxyphenyl)propanoic acid
- 3-Amino-3-(3-methoxyphenyl)propanoic acid
- 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Uniqueness
®-3-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and methoxy groups on the phenyl ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C10H13NO4 |
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Molecular Weight |
211.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-8-4-2-3-6(10(8)14)7(11)5-9(12)13/h2-4,7,14H,5,11H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
PXLUHZRAMGUZRP-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)[C@@H](CC(=O)O)N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(CC(=O)O)N |
Origin of Product |
United States |
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